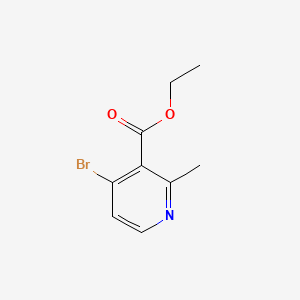

Ethyl 4-bromo-2-methylnicotinate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQWMYIZFWWUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744166 | |

| Record name | Ethyl 4-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256818-41-3 | |

| Record name | Ethyl 4-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Bromo 2 Methylnicotinate

Direct Bromination Approaches for Nicotinic Acid Derivatives

A common strategy for synthesizing halogenated nicotinic acid derivatives involves the direct electrophilic bromination of the pyridine (B92270) ring. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring and the reaction conditions employed.

The synthesis can commence with 2-methylnicotinic acid as the starting material. The first step involves the electrophilic bromination of the pyridine ring. The presence of the electron-withdrawing carboxylic acid group and the electron-donating methyl group, along with the pyridine nitrogen, directs the position of the incoming bromine atom. Following the successful bromination to yield 4-bromo-2-methylnicotinic acid, the carboxylic acid is converted to the corresponding ethyl ester.

This esterification is typically achieved through the Fischer-Speier esterification method. This process involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the ethanol molecule masterorganicchemistry.com.

An alternative to the Fischer esterification, which can sometimes be problematic with pyridine derivatives due to the basicity of the ring nitrogen, involves the use of N-bromosuccinimide (NBS) as a catalyst. NBS has been shown to effectively catalyze the esterification of various carboxylic acids with alcohols under mild conditions mdpi.com. Another approach is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with ethanol to form the ester.

Achieving high regioselectivity and yield in the bromination of 2-methylnicotinic acid is critical. The goal is to selectively introduce the bromine atom at the 4-position of the pyridine ring. The outcome of the bromination is influenced by several factors, including the choice of brominating agent, solvent, temperature, and the presence of catalysts.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). NBS is often considered a milder and more selective brominating agent compared to Br₂ researchgate.net. The choice of solvent can also play a significant role; for instance, reactions in polar solvents may proceed through different mechanisms than those in nonpolar solvents. Temperature control is also crucial, as higher temperatures can sometimes lead to a decrease in selectivity and the formation of undesired side products nih.gov.

To maximize the yield of the desired 4-bromo isomer, various reaction conditions can be systematically varied. The table below illustrates a hypothetical optimization study for the bromination of 2-methylnicotinic acid.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Catalyst | Yield of 4-bromo isomer (%) |

| 1 | Br₂ | Acetic Acid | 80 | None | 45 |

| 2 | Br₂ | CCl₄ | 77 | FeBr₃ | 60 |

| 3 | NBS | Acetonitrile (B52724) | 25 | None | 75 |

| 4 | NBS | Acetonitrile | 60 | None | 72 |

| 5 | NBS | Dichloromethane (B109758) | 25 | Silica (B1680970) Gel | 82 |

This table is illustrative and based on general principles of electrophilic aromatic bromination. nih.govresearchgate.net

As the table suggests, using a milder reagent like NBS in a suitable solvent such as acetonitrile or dichloromethane at room temperature can lead to higher yields and better selectivity for the desired product nih.gov. The use of solid supports like silica gel can also enhance selectivity nih.gov.

Alkylation and Functionalization Routes to Ethyl 4-bromo-2-methylnicotinate

An alternative synthetic approach involves starting with a pyridine ring that is already brominated in the desired position and then building the other functionalities onto this scaffold.

This synthetic route begins with 4-bromonicotinic acid. While this starting material already possesses the bromine atom in the correct position, it lacks the methyl group at the 2-position and the ethyl ester. A more direct alkylation approach starts from 4-bromonicotinic acid and focuses on the esterification step. The conversion of 4-bromonicotinic acid to its ethyl ester can be accomplished through alkylation with ethyl bromide. In this method, the carboxylic acid is first deprotonated with a suitable base to form the carboxylate salt. This nucleophilic carboxylate then attacks the ethyl bromide in an SN2 reaction to form the ethyl ester smolecule.com.

The general reaction is as follows: 4-Bromonicotinic Acid + Base → 4-Bromonicotinate Anion 4-Bromonicotinate Anion + Ethyl Bromide → Ethyl 4-bromonicotinate + Bromide Salt

This method is advantageous as it often proceeds under milder conditions than the Fischer esterification and avoids the use of strong acids which could potentially lead to side reactions with the pyridine ring.

The introduction of an ethyl ester group onto a pyridine carboxylic acid is a common transformation in organic synthesis. Several methods exist, each with its own advantages and limitations.

Fischer-Speier Esterification : As previously mentioned, this is a classic method involving an alcohol, a carboxylic acid, and an acid catalyst masterorganicchemistry.comgoogle.com. A key consideration for pyridine systems is the potential for the ring nitrogen to be protonated by the strong acid catalyst, which can deactivate the ring or lead to solubility issues masterorganicchemistry.com. To circumvent this, a cyclic process has been developed where the catalyst is a pre-formed strong acid salt of a pyridine carboxylic acid ester, and the residue can be reused for subsequent reactions google.com.

Use of Activating Agents : To avoid the harsh conditions of acid catalysis, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol rsc.org. This method is generally high-yielding and proceeds under mild conditions.

Conversion to Acyl Halides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly and irreversibly with ethanol to form the desired ester.

The table below summarizes these common esterification strategies.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents | Harsh conditions, potential for side reactions with pyridine ring masterorganicchemistry.com |

| Alkylation | Base (e.g., K₂CO₃), Ethyl Bromide | Mild | Avoids strong acids | Ethyl bromide is a lachrymator |

| Activating Agents | EDCI/DCC, DMAP, Ethanol | Room Temperature | Mild conditions, high yields | Reagents are more expensive, byproduct removal can be necessary |

| Acyl Halide Formation | SOCl₂ or (COCl)₂, then Ethanol | Varies | High yield, irreversible | Requires handling of corrosive reagents |

Advanced and Multi-Component Reaction Pathways for Nicotinate (B505614) Scaffolds

Modern synthetic chemistry often focuses on efficiency and sustainability, leading to the development of advanced synthetic pathways such as multi-component reactions (MCRs). MCRs are processes where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials . This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation .

For the synthesis of nicotinate scaffolds, the Hantzsch pyridine synthesis is a well-known example of an MCR . In its classic form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. Variations of this reaction can be used to synthesize highly substituted pyridines. By carefully selecting the appropriate starting materials, it is possible to construct a nicotinate ring system in a single step. For example, a five-component reaction involving an aromatic aldehyde, ethyl acetoacetate, 2-cyanothioacetamide, piperidine, and an alkylating agent can rapidly produce highly functionalized pyridine derivatives under mild conditions researchgate.net. While not a direct synthesis of this compound, these MCRs provide a powerful platform for the efficient assembly of the core nicotinate structure, which can then be further functionalized to obtain the target compound researchgate.net.

Exploration of Ugi Reaction for Structural Analogs and Derivatives

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in organic synthesis for generating a high degree of molecular diversity from simple starting materials. nih.govnih.gov This one-pot reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govnih.gov The versatility of the Ugi reaction makes it an attractive strategy for the synthesis of complex molecules, including peptoids, functional chromophores, and various heterocyclic scaffolds. nih.govfigshare.com

While direct synthesis of this compound via the Ugi reaction is not its primary application, the reaction is exceptionally well-suited for creating a library of its structural analogs and derivatives. In such a synthetic exploration, 4-bromo-2-methylnicotinic acid would serve as the carboxylic acid component. By systematically varying the other three components—amine, carbonyl, and isocyanide—a wide array of complex amides derived from the core this compound structure can be generated.

The generally accepted mechanism for the Ugi-4CR begins with the condensation of the amine and the carbonyl compound to form an imine. nih.gov This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide adds to the iminium ion, followed by an intramolecular rearrangement and addition of the carboxylate anion to yield the final Ugi product. nih.gov This process allows for the formation of multiple bonds in a single synthetic step, highlighting its efficiency. nih.gov The application of this methodology provides a pathway to novel compounds where the ester group of this compound is replaced by a complex amide functionality, enabling extensive structure-activity relationship (SAR) studies.

| Component Type | Example Reactant for Analog Synthesis | Role in Reaction |

|---|---|---|

| Carboxylic Acid | 4-bromo-2-methylnicotinic acid | Provides the core pyridine scaffold |

| Amine | Primary amines (e.g., Aniline, Benzylamine) | Forms the imine intermediate |

| Carbonyl | Aldehydes or Ketones (e.g., Benzaldehyde, Acetone) | Reacts with the amine to form the imine |

| Isocyanide | Various isocyanides (e.g., tert-Butyl isocyanide) | Adds to the iminium ion intermediate |

Emerging Synthetic Techniques for Enhanced Efficiency and Purity

Modern organic synthesis increasingly focuses on developing methods that are not only efficient but also adhere to the principles of green chemistry. For halogenated pyridine derivatives, this includes the use of novel catalytic systems and reaction conditions that minimize waste and avoid harsh reagents.

One emerging area is the use of photocatalysis. For example, visible light-induced methods can facilitate C-H bromination under mild conditions, offering an alternative to traditional, more aggressive brominating agents. organic-chemistry.org Photocatalytic single-electron transfer chemistry involving pyridine N-oxides has also been developed for C-H functionalization, providing a pathway to introduce alkyl groups onto the pyridine ring. nih.gov These techniques often operate at room temperature and can offer high selectivity, thereby enhancing purity and reducing the need for extensive purification steps. mdpi.com

Another advanced approach involves the dearomatization of pyridine derivatives. Catalytic stereoselective dearomatization reactions can transform flat pyridine scaffolds into complex three-dimensional structures. mdpi.com While often used to create hydrogenated pyridines, the principles can be adapted for the synthesis of highly functionalized derivatives. These reactions typically require activation of the pyridine ring, for instance, as a pyridinium (B92312) salt, to make it susceptible to nucleophilic attack. mdpi.com

Furthermore, the development of transition-metal-free reactions represents a significant advance in enhancing the sustainability of synthetic processes. mdpi.com These methods avoid the cost and toxicity associated with many heavy metal catalysts and simplify product purification.

| Technique | Typical Conditions | Advantages |

|---|---|---|

| Traditional Halogenation | Harsh conditions, strong acids/bases | Well-established procedures |

| Photocatalysis | Visible light, ambient temperature | Mild conditions, high selectivity, green |

| Catalytic Dearomatization | Metal or organocatalysts, activated substrates | Creation of complex 3D structures |

| Transition-Metal-Free C-H Functionalization | Use of simple reagents (e.g., NaBrO2) | Reduced cost, lower toxicity, easier purification rsc.orgrsc.org |

Catalysis in this compound Synthesis

Role of Acid Catalysis in Esterification Processes

The esterification of nicotinic acid and its derivatives is a fundamental reaction for producing compounds like this compound. The most common and economically viable method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. guidechem.comguidechem.com Concentrated sulfuric acid is frequently used for this purpose. researchgate.net

The role of the acid catalyst is to protonate the carbonyl oxygen of the nicotinic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, ethanol). The reaction is a reversible equilibrium, and to drive it towards the product side, excess alcohol is often used, and the water formed during the reaction is removed. google.com

While effective, the use of concentrated sulfuric acid has drawbacks, including equipment corrosion and the generation of significant amounts of acidic, high-COD (Chemical Oxygen Demand) wastewater during neutralization. guidechem.com This has prompted research into alternative, more environmentally benign catalysts. Solid acid catalysts, such as MoO3/SiO2, have been investigated as reusable and less corrosive alternatives to sulfuric acid for the synthesis of nicotinate esters. orientjchem.org A patented method also describes using a solid acid catalyst in toluene, which allows for water removal by azeotropic distillation and easy recovery of the catalyst by filtration. patsnap.comgoogle.com

Application of Phase Transfer Catalysts in Nicotinate Ester Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ptfarm.pl This methodology is particularly useful for reactions involving an organic substrate and an inorganic anion. ptfarm.pl In the context of nicotinate ester synthesis, PTC can be applied to esterification reactions where the carboxylate is deprotonated by a base in an aqueous layer and needs to react with an alkyl halide in an organic layer.

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium Bromide (TBAB) or a chloride salt, facilitates the transfer of the carboxylate anion from the aqueous phase into the organic phase. mdpi.comphasetransfercatalysis.com The catalyst's cation forms a lipophilic ion pair with the anion, allowing it to cross the phase boundary and react in the organic solvent. ptfarm.pl This approach offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often higher yields and selectivities. mdpi.com

Transition Metal-Free Approaches for Halogenated Pyridine Derivatives

The synthesis of halogenated pyridines is crucial for the production of many pharmaceuticals and agrochemicals. nsf.gov However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often requiring harsh conditions or the use of transition metal catalysts. nih.gov Growing interest in sustainable chemistry has driven the development of transition-metal-free methods for these transformations. jiaolei.group

One strategy involves the direct C-H halogenation of activated pyridine derivatives. For instance, a facile method for the regioselective halogenation of imidazo[1,2-a]pyridines uses simple sodium chlorite (B76162) or bromite (B1237846) as the halogen source, completely avoiding the need for a metal catalyst. rsc.orgrsc.org

Another innovative approach involves temporarily altering the electronic properties of the pyridine ring. A method for the 3-selective halogenation of pyridines proceeds through the formation of acyclic Zincke imine intermediates. nsf.gov This transformation converts the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic halogenation under mild conditions. nsf.gov Similarly, the installation of phosphine (B1218219) reagents at the 4-position of pyridines can form phosphonium (B103445) salts, which can then be displaced by halide nucleophiles in a metal-free process. nih.gov These methods provide valuable, milder alternatives for producing specifically substituted halogenated pyridines, which are key intermediates for compounds like this compound.

Chemical Reactivity and Derivatization of Ethyl 4 Bromo 2 Methylnicotinate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the pyridine (B92270) ring of ethyl 4-bromo-2-methylnicotinate is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Reaction with Amine Nucleophiles for Pyridine Ring Functionalization

The bromine atom can be readily displaced by amine nucleophiles, a reaction that facilitates the introduction of nitrogen-containing functional groups onto the pyridine core. smolecule.com This type of nucleophilic aromatic substitution (SNAr) reaction is a fundamental process in the derivatization of halo-pyridines. The reaction typically proceeds by the attack of the amine nucleophile on the carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide ion. chemguide.co.uk

The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the electron-deficient carbon of the pyridine ring. chemguide.co.uklibretexts.org The reaction can lead to the formation of primary, secondary, or tertiary amine-substituted pyridines, depending on the nature of the amine nucleophile used. chemguide.co.uk In some cases, these reactions may require the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reactivity with Thiol and Other Heteroatom Nucleophiles

Similar to amines, thiols can act as potent nucleophiles to displace the bromine atom in this compound, leading to the formation of a carbon-sulfur bond. smolecule.com For instance, the reaction with sodium phenylthiolate results in the formation of the corresponding phenylthioether derivative. smolecule.com This reactivity extends to other heteroatom nucleophiles, such as alkoxides, which can replace the bromine to form ether linkages. The general principle involves the attack of the nucleophilic sulfur or oxygen atom on the pyridine ring, displacing the bromide ion. nih.gov

Carbon-Carbon Coupling Reactions Involving the Bromine Moiety

The bromine atom in this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are instrumental in constructing complex molecular architectures, particularly biaryl and heteroaryl structures.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. libretexts.org In this reaction, this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. smolecule.comnih.gov The catalytic cycle typically involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. mdpi.com The Suzuki-Miyaura coupling of this compound provides a direct route to 4-aryl or 4-heteroaryl-2-methylnicotinate derivatives, which are important scaffolds in medicinal chemistry and materials science. smolecule.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Ethyl 2-methyl-4-phenylnicotinate | Good | mdpi.com |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-2-methylnicotinate | 82% | nih.gov |

Exploration of Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira)

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other palladium-catalyzed cross-coupling reactions.

The Heck reaction would involve the coupling of the bromopyridine with an alkene to form a new carbon-carbon bond at the vinylic position. This reaction typically utilizes a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the bromopyridine. walisongo.ac.idsemanticscholar.org This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. walisongo.ac.idnih.gov The products, aryl- and heteroaryl-substituted alkynes, are valuable building blocks in various fields, including medicinal chemistry and materials science. semanticscholar.org

Reduction and Oxidation Chemistry of the Nicotinate (B505614) Ester

The functional groups present in this compound, namely the ester and the pyridine ring, can undergo reduction and oxidation reactions.

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as sodium borohydride, may also be effective under certain conditions. This transformation converts the ethyl nicotinate moiety into a (4-bromo-2-methylpyridin-3-yl)methanol.

The pyridine ring itself is generally resistant to oxidation under standard conditions. However, the nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or a peroxy acid. The bromine and methyl substituents on the ring can influence the reactivity and regioselectivity of such oxidation reactions.

Selective Reduction of Ester and Pyridine Functionalities

The selective reduction of either the ester or the pyridine functionality of this compound allows for the synthesis of diverse derivatives. Depending on the reducing agent and reaction conditions, one functional group can be targeted over the other.

Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically requires anhydrous conditions and is often performed in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting (4-bromo-2-methylpyridin-3-yl)methanol is a key intermediate for further derivatization.

Reduction of the Pyridine Ring: Catalytic hydrogenation can be employed to reduce the pyridine ring to a piperidine. This transformation is typically carried out under a hydrogen atmosphere using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C). The reaction conditions, including pressure, temperature, and solvent, can be optimized to favor the reduction of the pyridine ring while leaving the ester group intact. However, harsher conditions may lead to the reduction of both functionalities.

The selective reduction of similar nicotinic acid derivatives has been documented. For instance, the reduction of nicotinic acid esters can lead to the corresponding alcohols or amines depending on the chosen reagents and reaction conditions. smolecule.com

Table 1: Selective Reduction Reactions of Nicotinate Derivatives

| Starting Material | Reagent and Conditions | Product | Functional Group Reduced |

| Ethyl nicotinate | LiAlH₄, Et₂O | (Pyridin-3-yl)methanol | Ester |

| Ethyl nicotinate | H₂, Pd/C | Ethyl piperidine-3-carboxylate | Pyridine Ring |

Oxidative Transformations of the Nicotinate Core

The pyridine ring of this compound is generally resistant to oxidation due to its aromatic nature. However, under specific conditions, oxidative transformations can be achieved. For instance, the methyl group at the 2-position could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), although this might also affect other parts of the molecule.

More commonly, oxidative processes are part of broader synthetic strategies involving the nicotinate core. For example, dearomative transformations of pyridin-3-ols, which can be conceptually related to nicotinates, are used to construct complex saturated N-heterocycles. rsc.org These reactions often involve an initial activation step followed by functionalization. rsc.org

Advanced Derivatization Strategies for Novel Nicotinate Scaffolds

The unique substitution pattern of this compound provides a platform for advanced derivatization, enabling the synthesis of novel and complex molecular architectures.

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Cross-Coupling Reactions: The bromine atom at the 4-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids, for example, allows for the introduction of a wide range of aryl or heteroaryl substituents at this position, leading to the formation of biaryl compounds. smolecule.comnih.gov Palladium catalysts are commonly employed for these transformations. nih.gov

Nucleophilic Aromatic Substitution: The bromo group can also be displaced by various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions. smolecule.com This allows for the direct introduction of nitrogen- or sulfur-containing functional groups.

Directed Lithiation: The strategic use of directing groups can enable regioselective functionalization of the pyridine ring through lithiation. mdpi.com While not directly demonstrated for this specific molecule in the provided context, similar strategies are widely used for substituted pyridines.

Design and Synthesis of Complex Polyfunctional Derivatives

The strategic combination of the aforementioned reactions allows for the design and synthesis of complex polyfunctional derivatives with tailored properties. For example, a Suzuki coupling at the 4-position followed by reduction of the ester group would yield a (4-aryl-2-methylpyridin-3-yl)methanol. Further functionalization of the hydroxyl group and the pyridine nitrogen can lead to a diverse array of complex molecules.

The synthesis of functionalized pyridine derivatives through one-pot regioselective methods has been reported, highlighting the efficiency of modern synthetic strategies. researchgate.net These approaches often involve the condensation of multiple components to rapidly build molecular complexity. researchgate.netnih.gov The development of novel synthetic protocols for tetra-substituted thiophene (B33073) derivatives, involving successive chemo- and regioselective reactions, provides a conceptual framework that can be applied to the synthesis of highly functionalized nicotinates. mdpi.com

Advanced Spectroscopic Characterization of Ethyl 4 Bromo 2 Methylnicotinate and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding within a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum representing the molecule's unique vibrational modes is obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For Ethyl 4-bromo-2-methylnicotinate, the key functional groups include the aromatic pyridine (B92270) ring, the ethyl ester group, the methyl group, and the carbon-bromine bond. While a specific experimental spectrum for this exact compound is not widely published, the expected absorption bands can be inferred from data on analogous nicotinic acid derivatives and related structures. nih.govdoi.orgvixra.org

Key vibrational modes expected in the FT-IR spectrum include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups are expected in the 2800-3000 cm⁻¹ region. vixra.org

C=O Stretching: The carbonyl group (C=O) of the ethyl ester is a strong absorber and is anticipated to produce a prominent peak in the range of 1710-1730 cm⁻¹. doi.orgdocbrown.info

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. vixra.org

C-O Stretching: The C-O stretching vibrations of the ester group will likely produce bands in the 1100-1300 cm⁻¹ range. docbrown.info

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Pyridine Ring |

| 2800-3000 | Aliphatic C-H Stretch | Ethyl (-CH₂CH₃), Methyl (-CH₃) |

| 1710-1730 | C=O Stretch | Ethyl Ester |

| 1400-1600 | C=C and C=N Stretch | Pyridine Ring |

| 1100-1300 | C-O Stretch | Ethyl Ester |

| 500-700 | C-Br Stretch | Bromo-substituent |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. nih.gov Symmetrical and non-polar bonds often produce strong signals in Raman spectra.

For this compound, FT-Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-Br bond. The experimental and theoretical analysis of similar molecules, such as 2-bromo-4-methyl-phenylamine, demonstrates the utility of combining FT-IR and FT-Raman data for a complete vibrational assignment. nih.gov The spectra are often compared to those constructed theoretically to aid in interpretation. nih.gov

Table 2: Expected FT-Raman Active Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-3100 | Aromatic C-H Stretch | Pyridine Ring |

| 2850-3000 | Aliphatic C-H Stretch | Ethyl (-CH₂CH₃), Methyl (-CH₃) |

| 1550-1650 | Ring Stretching | Pyridine Ring |

| ~1000 | Ring Breathing Mode | Pyridine Ring |

| 500-700 | C-Br Stretch | Bromo-substituent |

Theoretical Assignment of Vibrational Modes using Computational Chemistry

To accurately assign the observed experimental vibrational bands from FT-IR and FT-Raman spectra to specific molecular motions, computational chemistry methods are widely employed. tandfonline.comchemmethod.com Density Functional Theory (DFT), often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), is a powerful tool for optimizing the molecular geometry and calculating theoretical vibrational frequencies. chemmethod.comjocpr.comresearchgate.net

These theoretical calculations provide a predicted vibrational spectrum that can be compared with experimental data. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to contributions from specific stretching, bending, or torsional motions within the molecule. tandfonline.com This approach allows for a more confident and detailed interpretation of the complex vibrational spectra of substituted pyridine derivatives. jocpr.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR for Structural Elucidation and Proton Environments

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethyl and methyl groups. Extrapolated data from analogous compounds provide expected chemical shifts. smolecule.com The spectrum of the related compound, methyl 4-bromo-6-methylnicotinate, shows aromatic protons as singlets at δ 8.79 and δ 7.40, a methyl ester singlet at δ 3.85, and a ring methyl singlet at δ 2.47. rsc.org This helps in predicting the signals for the target molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Inferred from Source(s) |

|---|---|---|---|

| ~8.7 | Singlet | Pyridine H-6 | smolecule.com |

| ~7.6 | Singlet | Pyridine H-5 | smolecule.com |

| 4.2 – 4.3 | Quartet (q) | -OCH₂CH₃ | smolecule.com |

| ~2.5 | Singlet | -CH₃ (on ring) | rsc.org |

| 1.3 – 1.4 | Triplet (t) | -OCH₂CH₃ | smolecule.com |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure typically gives a distinct signal, with its chemical shift indicating its bonding environment (e.g., alkyl, aromatic, carbonyl). libretexts.org

In the ¹³C NMR spectrum of this compound, signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the ethyl and methyl groups. The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization state of the carbon. libretexts.org Extrapolated data suggests the approximate positions of these signals. smolecule.com For comparison, the ¹³C NMR spectrum of methyl 4-bromo-6-methylnicotinate shows signals at δ 164.62 (C=O), 162.43, 151.43, 132.95, 128.65, 124.61 (aromatic carbons), 52.46 (ester methyl), and 24.00 (ring methyl). rsc.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Inferred from Source(s) |

|---|---|---|

| 160-170 | Ester Carbonyl (C=O) | smolecule.comlibretexts.org |

| 150-155 | Pyridine C-2 (attached to N and C-CH₃) | smolecule.com |

| ~151 | Pyridine C-6 | rsc.org |

| 125-130 | Pyridine C-4 (attached to Br) | smolecule.com |

| ~128 | Pyridine C-5 | rsc.org |

| ~124 | Pyridine C-3 (attached to C=O) | rsc.org |

| ~61 | -OCH₂CH₃ | rsc.org |

| 20-25 | -CH₃ (on ring) | smolecule.com |

| ~14 | -OCH₂CH₃ | rsc.org |

Advanced NMR Techniques for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net While standard one-dimensional ¹H and ¹³C NMR provide essential data, advanced 2D NMR techniques are often indispensable for the unambiguous assignment of complex structures like this compound and its derivatives. ipb.ptnumberanalytics.com

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the methyl group on the pyridine ring (a singlet), alongside signals for the two aromatic protons on the pyridine ring. smolecule.com However, in more complex derivatives or to resolve ambiguities, a suite of 2D NMR experiments is employed. tue.nl

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are spin-spin coupled, typically through two or three bonds. youtube.com For a nicotinate (B505614) derivative, COSY spectra would show a cross-peak between the methylene (B1212753) and methyl protons of the ethyl group, confirming their connectivity. It would also be crucial for identifying adjacent protons on the pyridine ring in substituted analogs. rsc.orgnih.govnih.govunivie.ac.at

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH coupling). youtube.com It is a powerful tool for assigning carbon signals by linking them to their known proton signals. For example, the pyridine carbon signals can be definitively assigned by their correlation to the corresponding aromatic protons. tue.nl

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations rather than through-bond coupling information. nih.govdiva-portal.org It is particularly useful for determining stereochemistry and conformation in more complex, sterically hindered derivatives. nih.govunivie.ac.at

By combining these advanced techniques, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the precise structure and connectivity of this compound and its more complex analogs. researchgate.nettue.nl

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass, as each unique combination of atoms has a distinct, precise mass. This is a definitive method for confirming the identity of a synthesized compound. For this compound and its derivatives, HRMS is used to confirm their elemental composition by matching the experimentally measured mass to the theoretically calculated mass. The presence of bromine is particularly notable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Research on related compounds demonstrates the high accuracy of this technique. For instance, various substituted ethyl nicotinate derivatives have been characterized, and the observed mass from HRMS analysis closely matches the calculated mass, confirming their molecular formulas. doi.org

Table 1: Representative HRMS Data for Brominated Nicotinate Derivatives

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Source |

|---|---|---|---|---|

| Ethyl 4-(4-bromophenyl)-6-chloro-5-cyano-2-methylnicotinate | C₁₆H₁₃BrClN₂O₂ | 378.9843 | 378.9847 | utexas.edu |

| Ethyl 4-(4-bromophenyl)-5-cyano-6-ethoxy-2-methylnicotinate | C₁₈H₁₇BrN₂O₃ | 389.0423 | 389.0507 | doi.org |

| Methyl 4-bromo-6-methylnicotinate | C₈H₈BrNO₂ | - | - | rsc.org |

Note: Data for Methyl 4-bromo-6-methylnicotinate indicates that HRMS spectra are available, confirming the use of the technique for this class of compounds. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. diva-portal.org It is routinely used in pharmaceutical and chemical research to assess the purity of compounds, monitor the progress of chemical reactions, and analyze complex mixtures. univie.ac.atgrafiati.com

In the context of this compound, LC-MS serves several key functions:

Purity Assessment: The technique can separate the target compound from starting materials, by-products, and other impurities. The mass spectrometer then provides the molecular weight of each separated component, allowing for their identification. d-nb.info

Reaction Monitoring: Chemists can take small aliquots from a reaction mixture over time and analyze them by LC-MS to track the consumption of reactants and the formation of the desired product. univie.ac.at This allows for reaction optimization and determination of the reaction endpoint.

Quantification: With appropriate calibration and standards, LC-MS can be used to quantify the amount of a specific compound, even at very low concentrations (ppm level). diva-portal.orgyoutube.com This is crucial for determining the yield of a reaction or for analyzing trace impurities in a final product.

For example, in the synthesis of complex molecules derived from bromo-nicotinates, LC-MS is frequently cited as the method for confirming the mass of the products formed in each step. univie.ac.atgrafiati.com The development of a robust LC-MS method involves optimizing the chromatographic conditions (column type, mobile phase, flow rate) and the mass spectrometer settings to achieve sensitive and reliable detection. diva-portal.orgyoutube.com

Electronic Spectroscopy and Photophysical Properties

The electronic properties of this compound are governed by the interplay of the pyridine ring, an aromatic heterocycle, and its substituents: the electron-withdrawing bromine atom and ester group, and the electron-donating methyl group. These features give rise to distinct photophysical behaviors that can be probed using electronic spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, the primary electronic transitions are typically π → π* and n → π*.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of aromatic and conjugated systems like the pyridine ring. They are typically high-energy transitions, resulting in strong absorption bands.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or oxygen atoms, to a π* antibonding orbital. These transitions are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.

The substitution pattern on the pyridine ring significantly influences the energy of these transitions and thus the position of the absorption maxima (λmax). rsc.org Studies on the parent compound, methyl nicotinate, show an absorption wavelength around 321 nm. rsc.org The introduction of a bromine atom, a halogen with lone pairs and a significant "heavy atom" effect, can lead to a bathochromic (red) shift in the absorption spectrum. smolecule.comdoi.org This effect can be attributed to the extension of the conjugated system and the creation of a "push-pull" character within the molecule. smolecule.comdoi.org The position and nature of substituents can finely tune the optical and photophysical properties of pyridine derivatives. rsc.org

Theoretical Prediction of UV-Vis Spectra using Time-Dependent Density Functional Theory (TD-DFT)

Computational chemistry provides powerful tools for predicting and interpreting the electronic spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their UV-Vis absorption spectra. numberanalytics.com

The TD-DFT approach has been successfully applied to predict the electronic transitions of nicotinates and related compounds. nih.govrsc.org The process involves first optimizing the ground-state geometry of the molecule using DFT, followed by a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands, respectively. mdpi.com

Key aspects of a TD-DFT calculation include:

Functional: The choice of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) is critical for accuracy. rsc.orgmdpi.comjst.go.jp

Basis Set: A sufficiently large basis set (e.g., 6-311+g(d,p)) is needed to accurately describe the electronic distribution. numberanalytics.com

Solvent Model: Since UV-Vis spectra are typically measured in solution, incorporating a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), is essential for obtaining results that can be reliably compared to experimental data. numberanalytics.commdpi.com

Theoretical studies on methyl nicotinate have utilized the B3LYP functional to generate UV-Vis spectra, demonstrating the utility of TD-DFT in understanding the electronic properties of this class of compounds. nih.govrsc.org Such calculations not only predict the λmax but also provide insights into the nature of the transitions by identifying the specific molecular orbitals involved (e.g., HOMO to LUMO transitions). mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 4-bromo-6-methylnicotinate |

| 4-bromo-2-methylpyridine 1-oxide |

| Ethyl 4-(4-bromophenyl)-6-chloro-5-cyano-2-methylnicotinate |

| Ethyl 4-(4-bromophenyl)-5-cyano-6-ethoxy-2-methylnicotinate |

| Methyl nicotinate |

| 9-methyladenine |

| Ethyl 2-methyl-6-(trifluoromethyl) nicotinate |

| Ethyl 6-(4-bromophenyl)-2-methylnicotinate |

| 3-acetylpyridine |

| 4-acetylpyridine |

| 2-amino-5-chloropyridine |

| Isonicotinic acid |

| Nicotinic acid |

| 2,3-pyridinedicarboxylic acid |

| 2,4-pyridinedicarboxylic acid |

| 2,5-pyridinedicarboxylic acid |

Computational and Theoretical Investigations of Ethyl 4 Bromo 2 Methylnicotinate

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic nature of a molecule. These theoretical methods allow for the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) for Optimized Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) stands as a powerful and widely used computational method to determine the optimized ground state geometry and electronic structure of molecules. This approach is based on the principle that the energy of a system can be determined from its electron density. For a molecule like ethyl 4-bromo-2-methylnicotinate, DFT would be employed to find the most stable arrangement of its atoms in space, corresponding to the minimum energy on the potential energy surface. This process involves iterative calculations to minimize the forces on each atom, resulting in a precise 3D model of the molecule. Beyond geometry, DFT also provides a detailed description of the electronic structure, including the distribution of electrons and the energies of molecular orbitals.

Basis Set Selection and Computational Methodologies (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is heavily dependent on the choice of the functional and the basis set. A commonly employed hybrid functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.

The basis set defines the set of mathematical functions used to represent the atomic orbitals in the molecule. The 6-311++G(d,p) basis set is a popular choice for achieving high accuracy. This notation indicates a triple-zeta valence basis set, meaning three sets of functions are used for the valence electrons, providing greater flexibility in describing their spatial distribution. The "++" signifies the addition of diffuse functions for both heavy and hydrogen atoms, which are crucial for accurately describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron distributions and improving the accuracy of calculated geometries and energies.

Electronic Structure and Reactivity Descriptors

From the electronic structure calculated using DFT, several descriptors can be derived to understand the reactivity and kinetic stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction, while the areas around hydrogen atoms would likely show positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying the extent of electron delocalization, also known as hyperconjugation, which contributes to molecular stability. This is achieved by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, NBO analysis could reveal important stabilizing interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as the delocalization of electrons within the pyridine (B92270) ring.

Fukui Functions for Predicting Electrophilic and Nucleophilic Attack Sites

Theoretical calculations using Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity of molecules. Fukui functions are a key conceptual tool within DFT used to identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.net

The reactivity of a particular atomic site within this compound can be predicted by analyzing the condensed Fukui functions:

f+ measures the reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f- measures the reactivity towards an electrophilic attack (electron donation). The atom with the highest f- value is the most susceptible to attack by an electrophile.

f0 predicts reactivity towards a radical attack .

For this compound, the primary sites for electrophilic attack (nucleophilic centers) are expected to be the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net Conversely, the sites most susceptible to nucleophilic attack (electrophilic centers) are predicted to be the carbon atoms within the pyridine ring, particularly the carbon bonded to the bromine atom (C4) and the carbonyl carbon of the ester group. researchgate.netsmolecule.com The electron-withdrawing nature of the bromine atom and the ester group enhances the electrophilicity of these carbon atoms. Molecular Electrostatic Potential (MEP) maps complement Fukui function analysis by visually representing the charge distribution and identifying electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. researchgate.netresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics, such as frequency conversion and optical switching. mdpi.com Theoretical calculations provide a cost-effective method to predict the NLO properties of molecules like this compound, guiding the synthesis of promising candidates. mdpi.com

Theoretical Assessment of First-Order Hyperpolarizabilities

The primary indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG), is the first-order hyperpolarizability (β). mdpi.com This property can be computationally assessed using quantum chemical methods. mdpi.com DFT calculations, employing specific functionals like CAM-B3LYP and M06-2X, have been shown to provide reliable predictions of β values that correlate well with experimental results obtained via techniques like Hyper-Rayleigh Scattering (HRS). mdpi.com

The magnitude of the calculated total first-order hyperpolarizability (β_tot) for this compound would indicate its NLO activity. A large β value is associated with significant intramolecular charge transfer, a key characteristic for efficient NLO materials. researchgate.net The presence of both electron-donating (methyl group) and electron-withdrawing (bromo and ethyl ester groups) substituents on the pyridine ring can facilitate this charge transfer, potentially leading to notable NLO properties.

Table 1: Theoretical First-Order Hyperpolarizability of this compound This table presents hypothetical data for illustrative purposes, based on typical computational results for similar organic molecules.

| Computational Method | Basis Set | β_tot (10⁻³⁰ esu) |

| HF | 6-311++G(d,p) | 0.85 |

| B3LYP | 6-311++G(d,p) | 1.25 |

| CAM-B3LYP | 6-311++G(d,p) | 1.98 |

| M06-2X | 6-311++G(d,p) | 1.89 |

Solvent Effects on NLO Characteristics

The NLO properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Theoretical investigations into solvent effects are crucial for understanding how a molecule will behave in a solution, which is relevant for many practical applications. mdpi.com The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate the influence of a solvent's dielectric continuum on the electronic properties of a solute molecule. researchgate.netias.ac.in

Studies on similar compounds have shown that the first-order hyperpolarizability (β) can increase with the polarity of the solvent. researchgate.netresearchgate.net This is because polar solvents can stabilize the charge-separated excited states of the molecule, thereby enhancing the intramolecular charge transfer and increasing the NLO response. dntb.gov.ua By performing DFT calculations with the IEFPCM model, one can predict the β value of this compound in various solvents, from non-polar to polar.

Table 2: Predicted Solvent Effects on the First-Order Hyperpolarizability (β_tot) of this compound This table presents hypothetical data for illustrative purposes, demonstrating the expected trend of NLO properties in different solvents.

| Solvent | Dielectric Constant (ε) | β_tot (10⁻³⁰ esu) |

| Gas Phase | 1.0 | 1.98 |

| Chloroform | 4.81 | 2.55 |

| Ethanol (B145695) | 24.55 | 3.12 |

| DMSO | 46.83 | 3.45 |

| Water | 78.39 | 3.61 |

Intermolecular Interactions and Solvation Effects

The behavior of molecules in condensed phases is governed by intermolecular interactions. Understanding these forces is essential for predicting properties like solubility, crystal packing, and biological interactions.

Non-Covalent Interaction (NCI) Analysis for Hydrogen Bonding and Van der Waals Forces

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular and intramolecular interactions. researchgate.netjksus.org It is based on the electron density and its derivatives, particularly the Reduced Density Gradient (RDG). researchgate.net The resulting 3D plots color-code different types of interactions:

Blue: Strong attractive interactions, typically hydrogen bonds.

Green: Weak, delocalized interactions, characteristic of van der Waals forces.

Red: Strong repulsive interactions, indicating steric clashes.

For this compound, NCI analysis would be expected to reveal several key interactions. jksus.org Hydrogen bonds could form between the lone pair on the pyridine nitrogen or the carbonyl oxygen and hydrogen-bond-donating solvents or other molecules. rsc.org Van der Waals forces would be present across the entire molecular surface, particularly involving the aromatic ring and the ethyl group, playing a crucial role in molecular packing and aggregation. core.ac.uk

Continuum Solvation Models (e.g., IEFPCM) for Environmental Influences

To accurately model the influence of a solvent environment on the properties of a molecule without the high computational cost of explicitly including individual solvent molecules, continuum solvation models are employed. researchgate.net The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a robust and widely used method. researchgate.netresearchgate.netias.ac.in

In the IEFPCM approach, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. nih.gov This model allows for the calculation of how the solvent affects the molecule's electronic structure, geometry, and various properties like electrostatic potential, orbital energies (HOMO-LUMO), and spectroscopic characteristics. researchgate.netresearchgate.net For this compound, using the IEFPCM would allow for a theoretical understanding of its stability and reactivity in different chemical environments, which is critical for predicting its behavior in synthetic reaction media or biological systems. ias.ac.in

Predictive Molecular Descriptors for Chemical Research

In modern chemical and pharmaceutical research, computational and theoretical investigations play a pivotal role in the early stages of drug discovery and materials science. By calculating predictive molecular descriptors, scientists can forecast the behavior of a compound in various biological and chemical systems, thereby saving significant time and resources. These descriptors, derived from the molecular structure, offer insights into a molecule's physicochemical properties. For a compound like this compound, these theoretical tools are invaluable for assessing its potential as a synthetic intermediate or a bioactive agent.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) for Adsorption and Permeability Studies

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most critical descriptors for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is an excellent predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value generally corresponds to better permeability across cell membranes.

Lipophilicity , commonly expressed as LogP (the logarithm of the octanol-water partition coefficient), measures a compound's solubility in a nonpolar solvent (octanol) versus a polar solvent (water). It is a key indicator of how well a compound will be absorbed and distributed throughout the body. The lipophilicity of nicotinic acid derivatives can influence their biological activity; for instance, incorporating lipophilic groups has been shown to affect the antimycobacterial potency of related compounds. bldpharm.com Similarly, the good lipophilicity of methyl nicotinate (B505614), facilitated by its methyl group, allows for rapid absorption through the skin following topical application. nih.gov

While specific experimentally-derived data for this compound is not widely published, computational methods provide reliable estimates. The predicted values for a closely related isomer, Methyl 4-bromo-6-ethylnicotinate, offer valuable insight into the probable characteristics of the target compound.

| Compound Name | Molecular Descriptor | Predicted Value | Source |

|---|---|---|---|

| This compound (values from isomer) | Topological Polar Surface Area (TPSA) | 39.2 Ų | Computed by PubChem nih.gov |

| Lipophilicity (XLogP3-AA) | 2.2 |

Computational Prediction of Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a crucial physicochemical parameter that describes the size and shape of an ion in the gas phase. nih.gov In conjunction with mass spectrometry, particularly ion mobility-mass spectrometry (IM-MS), CCS values provide an additional dimension of identification, enhancing confidence in the structural annotation of molecules. uni.lu This is especially valuable in complex sample analysis and the identification of unknown substances. drugbank.com

Given the difficulty in obtaining experimental CCS values for every compound of interest, computational prediction has become an essential tool. nih.gov Modern approaches often utilize machine learning algorithms, such as support vector machines or random forests, trained on large datasets of known CCS values. uni.ludrugbank.com These models use a variety of molecular descriptors, sometimes as simple as 2D structural information, to predict CCS values with high accuracy, often achieving prediction errors of less than 2-5%. uni.ludrugbank.com

These predictive models are powerful tools for creating extensive CCS databases that aid in the rapid and accurate characterization of chemical components in metabolomics, natural products, and food safety research. nih.govuni.lu While experimentally determined or specifically predicted CCS values for this compound are not available in public databases, its CCS can be reliably estimated using these established computational workflows. For context, predicted CCS values for the related compound, methyl nicotinate, are presented below.

| Compound Name | Adduct | Predicted CCS Value (Ų) | Prediction Method | Source |

|---|---|---|---|---|

| Methyl nicotinate | [M-H]- | 127.347 | DarkChem Lite v0.1.0 | DrugBank Online |

| [M-H]- | 126.913 | |||

| [M-H]- | 127.684 | |||

| [M-H]- | 127.213 |

Applications and Research Potential of Ethyl 4 Bromo 2 Methylnicotinate in Advanced Chemical Fields

Role as a Versatile Building Block in Complex Organic Synthesis

The chemical reactivity of Ethyl 4-bromo-2-methylnicotinate, particularly the presence of a bromine atom at the 4-position of the pyridine (B92270) ring, makes it an excellent substrate for a variety of cross-coupling reactions. This versatility allows for the introduction of diverse functionalities, paving the way for the synthesis of a wide array of complex organic molecules.

Intermediate in the Synthesis of Heterocyclic Compounds

The pyridine scaffold is a ubiquitous motif in a vast number of biologically active heterocyclic compounds. This compound serves as a key intermediate in the construction of more complex heterocyclic systems. The bromine atom can be readily displaced or participate in coupling reactions to introduce new ring systems or functional groups. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions can be employed to form carbon-carbon bonds, leading to the synthesis of substituted pyridines which are precursors to various fused heterocyclic systems.

While specific examples directly utilizing this compound are not extensively documented in publicly available research, the reactivity of similar bromo-pyridines is well-established. For example, the Suzuki coupling of bromopyridines with boronic acids is a common strategy for the synthesis of bipyridines and other arylated pyridines. nih.govscribd.com Similarly, Sonogashira coupling with terminal alkynes provides access to alkynylpyridines, which are valuable intermediates for further transformations. google.comgoogle.com The presence of the methyl and ethyl ester groups on the pyridine ring of this compound can also influence the reactivity and regioselectivity of these coupling reactions, offering a handle for fine-tuning the synthesis of target heterocycles.

Precursor for Advanced Pharmaceutical Intermediates

The pyridine nucleus is a cornerstone in the development of numerous pharmaceutical agents. Halogenated nicotinic acid esters, such as this compound, are valuable precursors for the synthesis of advanced pharmaceutical intermediates. researchgate.net The bromo substituent provides a reactive site for the introduction of various pharmacophores through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

For example, the synthesis of certain protein kinase inhibitors has been shown to involve the coupling of substituted bromophenyl or bromopyridyl moieties. google.com While direct utilization of this compound in the synthesis of a specific marketed drug is not explicitly detailed in the literature, its structural motifs are present in various biologically active molecules. For instance, processes for preparing cyclooxygenase-2 (COX-2) selective inhibitors have utilized substituted methylnicotinate derivatives. benchchem.com The potential for this compound to be a precursor is also highlighted by the use of halonicotinic acid esters in the preparation of compounds with retinoid activity. researchgate.net

Table 1: Potential Pharmaceutical Intermediates via this compound

| Starting Material | Reaction Type | Potential Intermediate Class | Therapeutic Area |

| This compound | Suzuki Coupling | Aryl-substituted nicotinates | Kinase Inhibitors |

| This compound | Buchwald-Hartwig Amination | Amino-substituted nicotinates | Various |

| This compound | Sonogashira Coupling | Alkynyl-substituted nicotinates | Various |

Exploration in Materials Science

The unique electronic properties of the pyridine ring make it an attractive component for the design of novel organic materials with applications in electronics and optics. The ability to functionalize this compound through its bromine atom opens up possibilities for its integration into advanced material architectures.

Integration into Functional Pyridine-Based Materials

Pyridine-containing polymers and materials have garnered significant attention for their potential use in a variety of applications, including as ligands for catalysts and as components of functional materials. The incorporation of this compound into such materials could be achieved through polymerization of a derivative where the bromo group has been converted to a polymerizable functionality, such as a vinyl or acrylic group. The resulting polymers would possess pyridine units within their backbone, which could impart specific electronic, optical, or coordination properties to the material.

Design of Novel Organic Electronic and Optical Materials

The development of organic light-emitting diodes (OLEDs) and other organic electronic devices often relies on molecules with tailored electronic properties. Pyridine derivatives are known to be useful in these applications. While direct research on this compound in this area is not prominent, its core structure is relevant. Through cross-coupling reactions, the bromo-substituent can be replaced with chromophoric or electronically active groups to create novel materials for organic electronics. For instance, the synthesis of extended π-conjugated systems containing the pyridine moiety could lead to materials with interesting photophysical properties, potentially making them suitable for use as emitters or charge-transport materials in OLEDs.

Bioactivity Studies and Enzyme Interactions (Excluding Clinical Human Data)

The structural similarity of this compound to nicotinic acid (Vitamin B3) and other biologically active pyridine derivatives suggests that it may possess interesting biological properties. The bromine and methyl substituents could significantly modulate its interaction with biological targets compared to the parent nicotinic acid.

Preliminary information suggests that this compound can undergo substitution reactions with nucleophiles like amines and thiols, and the ester can be reduced. semanticscholar.org These reactions hint at its potential to interact with biological macromolecules. It has been proposed that the compound may act as an inhibitor or modulator of enzymatic activity. semanticscholar.org

While no specific enzyme inhibition studies for this compound are publicly available, research on structurally related compounds provides a basis for potential bioactivity. For example, certain substituted sulfonamido-benzoate derivatives have been shown to inhibit biotin (B1667282) carboxylase, a key enzyme in fatty acid synthesis. nih.gov This suggests that appropriately functionalized derivatives of this compound could be designed to target specific enzyme active sites. Further research is needed to explore the bioactivity of this compound and its derivatives and to identify their specific molecular targets.

Table 2: Potential Bioactivity of this compound Derivatives

| Derivative Class | Potential Biological Target | Potential Effect |

| Amino-substituted nicotinates | Kinases, Receptors | Inhibition/Modulation |

| Thio-substituted nicotinates | Enzymes with cysteine residues | Covalent Inhibition |

| Aryl-substituted nicotinates | Various enzymes and receptors | Competitive/Non-competitive Inhibition |

Investigation of Nicotinic Receptor Interactions in In Vitro Models

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are crucial ligand-gated ion channels involved in numerous physiological processes, making them significant targets for therapeutic drug development for conditions like nicotine (B1678760) addiction and various neurological disorders. nih.govduke.edu The interaction of ligands with nAChRs can be investigated in vitro using various models. Electrophysiology assays using Xenopus laevis oocytes expressing specific rat nAChR subtypes (e.g., α4β2, α3β4, α7) allow researchers to measure agonist and antagonist activity of a compound. nih.gov Another common method involves radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand (like [3H]epibatidine) from the receptor is quantified to determine its binding affinity. nih.gov

While direct studies on this compound are not extensively published, its structural components suggest a potential for nAChR interaction. The pyridine ring is a core feature of nicotine and many other nAChR ligands. The nature and position of substituents on this ring are critical for determining the compound's affinity and efficacy at different nAChR subtypes. nih.gov For instance, research on various nicotinic ligands has shown that specific substitutions can confer selectivity for certain receptor subtypes, such as α6β2* or α4β2*, which are implicated in nicotine's rewarding effects. nih.gov

The investigation of this compound in these in vitro models would be a critical step in characterizing its pharmacological profile. Such studies would aim to determine if it acts as an agonist, antagonist, or allosteric modulator and to identify which nAChR subtypes it preferentially binds to. This information is fundamental to exploring its potential for treating nicotine dependence or cognitive dysfunctions. duke.edu

Analysis of Antimicrobial Efficacy Against Model Pathogens